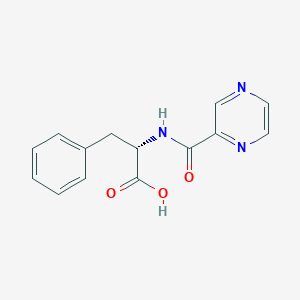

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

描述

Molecular Configuration Analysis

The fundamental molecular architecture of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid can be precisely described through its molecular formula C14H13N3O3, which corresponds to a molecular weight of 271.27 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S)-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propanoic acid, reflecting its systematic chemical structure. The molecule contains fourteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, arranged in a configuration that creates a chiral center at the alpha-carbon position adjacent to the carboxylic acid functional group.

The structural backbone derives from L-phenylalanine, with the amino group modified through acylation with pyrazine-2-carboxylic acid, creating an amide linkage that significantly alters the compound's properties. The pyrazine ring system introduces additional nitrogen atoms into the molecular framework, contributing to the compound's potential for hydrogen bonding and coordination chemistry applications. The International Chemical Identifier string InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1 provides a unique digital representation of the compound's structure.

The benzyl side chain extends from the chiral center, maintaining the aromatic character that contributes to the compound's physical properties and potential biological interactions. The carboxamide functionality created through the coupling of the pyrazine-2-carboxylic acid unit introduces additional polar character to the molecule, influencing its solubility profile and intermolecular interactions. This structural arrangement creates a compound with both hydrophobic aromatic regions and hydrophilic polar functional groups, resulting in amphiphilic characteristics that may influence its behavior in various chemical and biological systems.

属性

IUPAC Name |

(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYZPDHMMZGQAP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567409 | |

| Record name | N-(Pyrazine-2-carbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114457-94-2 | |

| Record name | N-(Pyrazinylcarbonyl)-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114457942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Pyrazine-2-carbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(PYRAZINYLCARBONYL)-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R67B83S2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Patent-Based Industrial Synthesis (CN102212036B)

The method outlined in Chinese Patent CN102212036B prioritizes scalability and cost-effectiveness:

Step 1: Synthesis of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous toluene under reflux (70–80°C, 4–6 hours). Excess SOCl₂ is removed via distillation, yielding pyrazine-2-carbonyl chloride (89–92% purity).

Step 2: Preparation of L-Phenylalanine Methyl Ester Hydrochloride

L-Phenylalanine is treated with thionyl chloride in methanol (0–5°C, 2 hours), forming the methyl ester hydrochloride. This intermediate is isolated via filtration (95% yield).

Step 3: Amide Bond Formation

Pyrazine-2-carbonyl chloride and L-phenylalanine methyl ester hydrochloride are combined in tetrahydrofuran (THF) with triethylamine (TEA) as a base (10–25°C, 3 hours). The product, N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester, is obtained in 78–82% yield after extraction and crystallization.

Step 4: Hydrolysis to Free Acid

The methyl ester is hydrolyzed using 2M NaOH (room temperature, 2 hours), acidified to pH 3 with HCl, and crystallized to yield the title compound (94% purity, 88% overall yield).

Advantages:

Laboratory-Scale Adaptation (LookChem)

A modified protocol reported by LookChem achieves comparable results under milder conditions:

| Parameter | Conditions |

|---|---|

| Reactants | Pyrazinoyl chloride, L-phenylalanine |

| Solvent | Toluene/water (1:1) |

| Base | Sodium carbonate (Na₂CO₃) |

| Temperature | 10–25°C |

| Reaction Time | 3 hours |

| Workup | Acidification with HCl (pH 3) |

| Yield | 36% |

Limitations:

Oxidative Amination Approach

Sodium Hydroxide/Oxygen System

An unconventional method employs oxidative conditions for direct amidation:

| Parameter | Conditions |

|---|---|

| Reactants | Pyrazine-2-carboxylic acid, L-phenylalanine methyl ester |

| Oxidant | Oxygen (O₂) |

| Catalyst | Sodium hydroxide (NaOH) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 70°C |

| Reaction Time | 250 hours |

| Yield | Not reported |

Mechanism Insight:

Oxygen facilitates dehydrogenation, enabling direct coupling without pre-activation. However, prolonged reaction times and high temperatures limit practicality.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acyl Chloride (Patent) | 88% | >94% | Industrial | Low |

| Acyl Chloride (Lab-Scale) | 36% | 90–95% | Bench | Moderate |

| EDC/HOBt | 50–65% | >90% | Bench | High |

| Oxidative Amination | N/A | Unreported | Limited | Low |

Key Findings:

-

The patent method offers superior yield and scalability, making it optimal for bulk production.

-

Laboratory-scale acyl chloride routes are cost-effective but require optimization for improved yields.

-

Oxidative amination remains experimental due to undefined yields and extended durations.

Critical Process Considerations

Enantiomeric Purity Control

Racemization during acyl chloride coupling is mitigated by:

Solvent Selection

Crystallization Optimization

Final purification via acid-induced crystallization (pH 3) ensures ≥94% purity. Ethanol/water mixtures (3:1) enhance crystal uniformity.

Industrial-Scale Production Insights

Prodigious Life Sciences (Hyderabad, India) utilizes the patent-derived method for commercial synthesis, emphasizing:

化学反应分析

Types of Reactions

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxamido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated pyrazine derivatives.

科学研究应用

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in studies to understand the interaction of pyrazine derivatives with biological macromolecules like proteins and nucleic acids.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Catalysis: It can serve as a ligand in coordination chemistry, facilitating the development of new catalytic systems for organic transformations.

作用机制

The mechanism of action of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazine ring can interact with aromatic residues in proteins, while the carboxamido group can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the protein’s conformation and function.

相似化合物的比较

Table 1: Comparative Analysis of Structural Analogues

Key Differences and Implications

Stereochemical Variations

Boronic Acid Derivatives

- Bortezomib incorporates a boronic acid group that covalently binds the 20S proteasome subunit, enabling irreversible inhibition . In contrast, the parent compound lacks this moiety, limiting direct proteasome activity.

- Compound 28 and Compound 31 () feature bulky boronic acid substituents (e.g., cyclohexyl or phenyl groups), reducing off-target effects in mycobacterial ClpP1P2 inhibition but lowering yield (20–36%) .

Research Findings

- Anti-Myeloma Activity : Bortezomib’s proteasome inhibition reduces NF-κB signaling, inducing apoptosis in myeloma cells .

- Stereochemical Impact : The (S)-configuration in the intermediate ensures correct spatial alignment for boronic acid conjugation, critical for proteasome binding .

- Impurity Profiling : The (R)-enantiomer (Impurity 30) is detected via chiral HPLC, underscoring the need for stringent stereochemical control .

生物活性

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, also known as N-(pyrazinylcarbonyl)-phenylalanine, is a compound with notable biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

| Property | Value |

|---|---|

| Chemical Formula | C14H13N3O3 |

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | (2S)-3-phenyl-2-[(2-pyrazinyl)carbonylamino]propanoic acid |

| CAS Number | 114457-94-2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may modulate enzyme activity and influence cellular signaling pathways. Specifically, it has been studied for its potential role in:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

- Neuroprotective Properties : Some studies have indicated that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative disorders .

Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong potential for this compound as an antimicrobial agent .

Anti-inflammatory Studies

In a separate investigation focusing on anti-inflammatory properties, the compound was tested using a model of induced inflammation in mice. The results indicated that administration of this compound significantly reduced swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Neuroprotective Effects

A neuroprotective study utilized cell cultures exposed to oxidative stress agents to assess the protective effects of this compound. The compound demonstrated a dose-dependent reduction in cell death, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

常见问题

Q. What are the key structural features of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid, and how do they influence its reactivity?

The molecule contains a chiral center (S-configuration), a pyrazine-2-carboxamido group, and a phenylalanine backbone. Key features include:

- 21 non-H bonds , including aromatic rings, a carboxylic acid, and a secondary amide.

- 5 rotatable bonds , enabling conformational flexibility for target binding.

- Hydrogen-bonding donors/acceptors (amide and carboxyl groups), critical for interactions with biological targets like enzymes or microbial membranes .

Methodological Insight : Use X-ray crystallography (e.g., helical copper complexes in ) or NMR to analyze conformational dynamics. Computational tools like molecular docking can predict binding modes.

Q. What synthetic routes are available for producing this compound and its derivatives?

Common methods include:

- Amide coupling : React L-phenylalanine with pyrazine-2-carbonyl chloride under Schotten-Baumann conditions ().

- Boronic acid derivatives : For antimycobacterial analogs, introduce boronic esters via Suzuki-Miyaura coupling (e.g., compounds in ).

- Chiral resolution : Use enantioselective catalysts to isolate the (S)-isomer, as chirality impacts biological activity .

Optimization Tip : Monitor reaction pH and temperature to prevent racemization during amide bond formation.

Q. How does this compound exhibit antimicrobial activity, and what are its limitations?

The pyrazine-carboxamide moiety disrupts microbial membrane transport (similar to pyrazinoic acid in Mycobacterium tuberculosis). Derivatives show:

- Broad-spectrum activity : MIC values of 2–8 µg/mL against Gram-positive bacteria and fungi ().

- pH-dependent efficacy : Enhanced activity in acidic environments due to protonation of the pyrazine ring .

Challenge : Limited efficacy against Gram-negative bacteria due to outer membrane permeability barriers. Address via structural modifications (e.g., adding lipophilic groups).

Advanced Research Questions

Q. How can structural modifications enhance antimycobacterial activity against drug-resistant strains?

Key strategies:

- Boronic acid incorporation : Derivatives like ((R)-cyclohexyl((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)methyl)boronic acid () inhibit M. tuberculosis ClpP1P2 proteases (IC₅₀: 0.5 µM).

- Side-chain fluorination : Improves membrane penetration and metabolic stability.

Validation : Use MIC assays against H37Rv and XDR strains, complemented by proteasome inhibition assays ().

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

- Assay conditions : Varying pH or culture media affect compound protonation and solubility.

- Enantiomeric purity : Contamination with (R)-isomers reduces activity.

Resolution : - Standardize assays (e.g., CLSI guidelines for antimicrobial testing).

- Validate enantiopurity via chiral HPLC or circular dichroism ().

Q. How can this compound be applied in materials science?

A chiral copper complex derived from this compound exhibits:

- Ferroelectricity : Spontaneous polarization of 0.25 µC/cm².

- Weak ferromagnetism : Magnetic ordering below 50 K.

Method : Synthesize metal-organic frameworks (MOFs) via coordination with transition metals (Cu²⁺, Fe³⁺). Characterize via SQUID magnetometry and PUND (Positive-Up-Negative-Down) ferroelectric testing .

Q. What analytical techniques are critical for characterizing its stability and degradation products?

- HPLC-MS : Detect hydrolytic degradation (amide bond cleavage) under accelerated stability conditions (40°C/75% RH).

- Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C ().

- X-ray photoelectron spectroscopy (XPS) : Monitor surface oxidation in solid-state formulations.

Q. How does this compound interact with cancer-related targets, and what are its limitations?

Derivatives like N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide inhibit:

- Proteasome activity : IC₅₀ of 0.6 nM (similar to bortezomib, ).

- Topoisomerase II : Induces DNA damage in HeLa cells.

Limitation : Poor aqueous solubility (logP = 1.8). Mitigate via PEGylation or nanoparticle encapsulation ().

Key Research Recommendations

- Prioritize enantioselective synthesis to avoid confounding biological results.

- Explore hybrid derivatives (e.g., pyrazine-coumarin conjugates) for dual antimicrobial/anticancer activity.

- Utilize crystallography () to guide structure-based drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。